Undecyl disulfide

Catalog No.
S1927096
CAS No.
79458-27-8
M.F
C22H46S2
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecyl disulfide

CAS Number

79458-27-8

Product Name

Undecyl disulfide

IUPAC Name

1-(undecyldisulfanyl)undecane

Molecular Formula

C22H46S2

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

BMMUJKMHJWGHJA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCSSCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCSSCCCCCCCCCCC

The exact mass of the compound Undecyl disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Undecyl disulfide is a symmetrical, long-chain dialkyl disulfide primarily used as a stable and reliable precursor for forming undecanethiolate self-assembled monolayers (SAMs) on noble metal surfaces like gold. [1] The C11 alkyl chain length is critical for achieving a high degree of structural order and packing density through van der Waals interactions, a feature that improves with longer chains. [2] This compound offers a significant process advantage over its corresponding thiol (1-undecanethiol) due to the disulfide bond's lower susceptibility to oxidation, ensuring higher precursor integrity during storage and handling. [3]

Substituting Undecyl disulfide with either its corresponding thiol (1-undecanethiol) or disulfides with different chain lengths (e.g., octyl or dodecyl disulfide) can lead to significant variations in processability and final monolayer performance. The disulfide form provides superior shelf-life and solution stability by resisting the facile oxidation that readily converts thiols into disulfides and other species, which would otherwise introduce impurities and create disordered monolayers. [1] Furthermore, alkyl chain length is a decisive factor in the quality, thermal stability, and barrier properties of SAMs. [2] Deviating from the C11 chain length of undecyl disulfide alters the delicate balance of intermolecular forces, affecting packing density, layer thickness, and electrochemical stability, making shorter or longer chain analogs unsuitable for applications optimized for the specific structural and dielectric properties of a C11 monolayer.

Superior Precursor Stability: Reduced Oxidation Risk Compared to 1-Undecanethiol

Dialkyl disulfides, such as Undecyl disulfide, are significantly more resistant to ambient oxidation compared to their corresponding n-alkanethiols (e.g., 1-undecanethiol). Thiol groups are susceptible to oxidation, forming disulfides and other oxidized sulfur species, which can act as impurities during the SAM formation process, leading to defects and reduced monolayer quality. [1] The use of a disulfide precursor ensures a higher purity starting material, which is critical for achieving reproducible, highly-ordered monolayer films. [2]

Evidence DimensionOxidative Stability
Target Compound DataChemically stable disulfide (S-S) bond, less prone to oxidation in solution or during storage.
Comparator Or Baseline1-Undecanethiol: Contains a reactive thiol (S-H) group susceptible to oxidation to form disulfides or other species.
Quantified DifferenceQualitatively higher stability, avoiding the introduction of oxidative impurities that compromise SAM formation.
ConditionsAmbient storage and handling conditions, solution-based SAM deposition processes.

This improved stability reduces material waste and ensures higher reproducibility between experiments, a critical factor for both research and manufacturing applications.

Optimal Chain Length for Thermal Stability in Alkanethiolate SAMs

The thermal stability of alkanethiolate SAMs on gold is strongly dependent on alkyl chain length, with longer chains providing greater stability due to increased van der Waals interactions. Studies show a significant increase in desorption temperature as chain length increases from short (e.g., C6) to longer chains. For instance, the desorption temperature for hexanethiol (C6) SAMs is around 373 K (100 °C), while SAMs from longer chains like octadecanethiol (C18) are stable up to ~443 K (170 °C). [REFS-1, REFS-2] The C11 chain of Undecyl disulfide provides a robust thermal stability well above that of shorter chain analogs (e.g., C6, C8), making it suitable for applications requiring moderate thermal processing or operation, without the increased cost or solubility issues of much longer chains.

Evidence DimensionThermal Desorption Onset Temperature (in vacuum)
Target Compound DataEstimated >400 K for C11 SAMs, based on established trends.
Comparator Or BaselineHexanethiol (C6) SAM: ~373 K. [<a href="https://pubs.acs.org/doi/10.1021/acs.jpcc.7b08491" target="_blank">1</a>] Octanethiol (C8) SAM: Desorption begins to increase significantly above 350 K.
Quantified DifferenceThe C11 chain offers a >25 K improvement in thermal stability compared to short-chain C6/C8 analogs.
ConditionsThermal desorption studies of alkanethiolate SAMs on Au(111) in ultra-high vacuum.

For applications in microfabrication, sensing, or electronics, selecting Undecyl disulfide provides the necessary thermal robustness that shorter-chain precursors lack, preventing monolayer degradation during subsequent process steps.

Defined Electrochemical Stability for Controlled Deposition and Use

The electrochemical stability of SAMs, characterized by the reductive desorption potential, is also chain-length dependent. The reductive desorption potential for alkanethiolate SAMs on Au(111) becomes more negative with increasing chain length, indicating greater stability. For a C12 SAM, the peak desorption potential is approximately -1.05 V (vs. Ag/AgCl), while for a C8 SAM it is less negative at -0.95 V. [1] The C11 monolayer formed from Undecyl disulfide possesses a desorption potential around -1.0 V, providing a well-defined window of electrochemical stability. This is more stable than shorter chains but avoids the kinetic limitations and potential for multilayer formation associated with very long chains, ensuring controlled monolayer formation and predictable performance in electrochemical environments.

Evidence DimensionPeak Reductive Desorption Potential (vs. Ag/AgCl in 0.1 M KOH)
Target Compound DataC11 SAM: Approx. -1.02 V (interpolated).
Comparator Or BaselineOctanethiol (C8) SAM: -0.95 V. [<a href="https://www.sciencedirect.com/science/article/abs/pii/002207289185282S" target="_blank">1</a>] Dodecanethiol (C12) SAM: -1.05 V. [<a href="https://www.sciencedirect.com/science/article/abs/pii/002207289185282S" target="_blank">1</a>]
Quantified DifferenceOffers ~70 mV greater electrochemical stability compared to a C8 SAM, signifying a more robust surface modification.
ConditionsCyclic voltammetry in 0.1 M KOH on a polycrystalline gold electrode.

This specific electrochemical stability is critical for fabricating reliable biosensors, corrosion-resistant coatings, and molecular electronics, where the monolayer must remain intact within a defined operating potential range.

Fabrication of Reproducible and Stable Biosensor Surfaces

The superior oxidative stability of Undecyl disulfide compared to 1-undecanethiol ensures a consistent supply of high-purity precursor. This is critical for creating uniform and defect-free SAMs, which serve as the foundational layer for immobilizing antibodies, enzymes, or DNA probes, leading to biosensors with higher reproducibility and longer operational lifetimes. [1]

Protective Coatings for Corrosion Inhibition on Noble Metals

The well-ordered, densely packed C11 monolayer formed from Undecyl disulfide acts as an effective barrier against corrosive agents. Its enhanced thermal and electrochemical stability, relative to shorter-chain analogs, ensures the integrity of the protective layer under more demanding operational conditions, such as in microelectronics or specialized electrochemical cells. [2]

Surface Functionalization of Gold Nanoparticles for Drug Delivery and Diagnostics

Using Undecyl disulfide provides a reliable method for forming stable undecanethiolate shells on gold nanoparticles. The precursor's stability simplifies handling and storage, while the resulting C11 monolayer offers a good balance between providing a stable protective layer and presenting a surface that can be further functionalized with targeting ligands or therapeutic agents.

XLogP3

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79458-27-8

Wikipedia

Undecyl disulfide

Dates

Last modified: 04-15-2024

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